Superior Binding Affinity for Resting and Activated Platelets vs. Orbofiban and Sibrafiban
The active form of Roxifiban, XV459, demonstrates the highest binding affinity for human platelets among several oral GPIIb/IIIa antagonists. In direct competition binding assays, XV459 exhibited a Kd of 1.0-1.4 nM for both resting and activated platelets, which is substantially lower (i.e., higher affinity) than orbofiban (free acid YZ202, Kd ~ 10 nM) and sibrafiban (free acid YZ211, Kd ~ 5 nM) [1][2][3].
| Evidence Dimension | Binding affinity (Kd) to human platelets |
|---|---|
| Target Compound Data | Roxifiban (XV459): 1.0-1.4 nM |
| Comparator Or Baseline | Orbofiban (YZ202): ~10 nM; Sibrafiban (YZ211): ~5 nM |
| Quantified Difference | Approximately 7- to 10-fold higher affinity compared to orbofiban; 3.5- to 5-fold higher affinity compared to sibrafiban. |
| Conditions | Binding assays using 3H-XV459, 3H-DMP728, 125I-Echistatin, and 125I-Fibrinogen on washed human platelets. |
Why This Matters
Higher binding affinity correlates with greater potency and potentially allows for lower effective doses, which can improve the therapeutic window and reduce off-target effects.
- [1] Mousa, S. A., Bozarth, J. M., Naik, U. P., & Slee, A. (2001). Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban. British Journal of Pharmacology, 133(3), 331–336. View Source
- [2] Mousa, S. A., et al. (2000). Comparative Analysis of Various Platelet Glycoprotein IIb/IIIa Antagonists on Shear-Induced Platelet Activation and Adhesion. Journal of Pharmacology and Experimental Therapeutics, 295(2), 510-518. View Source
- [3] Mousa, S. A., Kapil, R., & Mu, D.-X. (1999). Intravenous and Oral Antithrombotic Efficacy of the Novel Platelet GPIIb/IIIa Antagonist Roxifiban (DMP754) and Its Free Acid Form, XV459. Arteriosclerosis, Thrombosis, and Vascular Biology, 19(10), 2535–2541. View Source
